(3,5-Difluorophenyl)(thiazol-2-yl)methanone
Overview
Description
(3,5-Difluorophenyl)(thiazol-2-yl)methanone is a compound that features a thiazole ring and a difluorophenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the difluorophenyl group can enhance the compound’s stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluorophenyl)(thiazol-2-yl)methanone typically involves the reaction of 3,5-difluorobenzoyl chloride with thiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluorophenyl)(thiazol-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(3,5-Difluorophenyl)(thiazol-2-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Used in the production of dyes, fungicides, and other chemical products
Mechanism of Action
The mechanism of action of (3,5-Difluorophenyl)(thiazol-2-yl)methanone involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. The difluorophenyl group can enhance the compound’s binding affinity and stability. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- (3,4-Difluorophenyl)(thiazol-2-yl)methanone
- (3,5-Dichlorophenyl)(thiazol-2-yl)methanone
- (3,5-Difluorophenyl)(imidazol-2-yl)methanone
Uniqueness
(3,5-Difluorophenyl)(thiazol-2-yl)methanone is unique due to the presence of both the difluorophenyl group and the thiazole ring. This combination enhances its biological activity and stability compared to similar compounds. The difluorophenyl group provides additional electron-withdrawing effects, which can increase the compound’s reactivity and binding affinity .
Properties
IUPAC Name |
(3,5-difluorophenyl)-(1,3-thiazol-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NOS/c11-7-3-6(4-8(12)5-7)9(14)10-13-1-2-15-10/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKPHUJQJGXVPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)C2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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